molecular formula C13H15ClN2OS B14206867 Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- CAS No. 832724-87-5

Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-

Cat. No.: B14206867
CAS No.: 832724-87-5
M. Wt: 282.79 g/mol
InChI Key: PEFAOOFCZWMVTP-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- is a complex organic compound with a unique structure that includes a thiazolidine ring, a chloromethyl group, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- typically involves the reaction of a thiazolidine derivative with a chloromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazolidine derivatives.

Scientific Research Applications

Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-chlorophenyl)-: A related compound with a similar acetamide structure but different substituents.

    N-(4-chlorophenyl)acetamide: Another similar compound with a chlorophenyl group instead of the thiazolidine ring.

Uniqueness

Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- is unique due to its combination of a thiazolidine ring, chloromethyl group, and phenylmethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

CAS No.

832724-87-5

Molecular Formula

C13H15ClN2OS

Molecular Weight

282.79 g/mol

IUPAC Name

N-[3-benzyl-4-(chloromethyl)-1,3-thiazolidin-2-ylidene]acetamide

InChI

InChI=1S/C13H15ClN2OS/c1-10(17)15-13-16(12(7-14)9-18-13)8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3

InChI Key

PEFAOOFCZWMVTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C(CS1)CCl)CC2=CC=CC=C2

Origin of Product

United States

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